2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
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Overview
Description
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21BrN2O2 and its molecular weight is 389.293. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential and Synthesis Methods
Leuckart Synthesis and Pharmacological Assessment
A study describes the synthesis of novel acetamide derivatives, including those similar in structure to "2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide," for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, characterized through several structural analysis techniques, showed significant activities, attributed to the presence of bromo and other substituents (Rani, Pal, Hegde, & Hashim, 2016).
Novel Synthesis Methods for Pyrrolidinyl Acetamide Derivatives
Research has developed novel methods for preparing compounds like "2-[(4 R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide," closely related to the query compound, highlighting innovative synthetic pathways and potential for pharmacological application. These methods yielded significant results, pointing towards the compound's relevance in scientific research (Vorona et al., 2013).
Antimicrobial and Antioxidant Activities
Schiff Bases and Thiazolidinone Derivatives Synthesis
A study on the synthesis of new Schiff bases and thiazolidinone derivatives, including bromophenyl as a substituent, demonstrated notable antibacterial and antifungal activities. This suggests the potential of "this compound" in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).
Advanced Materials and Catalysis
Activation of Peroxymonosulfate for Contaminant Degradation
Research on amorphous Co(OH)2 nanocages as activators for peroxymonosulfate, leading to efficient degradation of contaminants, underlines the importance of bromine-containing compounds in enhancing catalytic degradation processes. This highlights a potential application area for the query compound in environmental science and catalysis (Qi et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been reported to act as p2y12 antagonists .
Mode of Action
Related compounds have been reported to act as p2y12 antagonists, which suggests that this compound may also interact with its targets to inhibit their function .
Biochemical Pathways
P2y12 antagonists are known to affect platelet aggregation, suggesting that this compound may have a similar effect .
Result of Action
P2y12 antagonists are known to inhibit platelet aggregation, suggesting that this compound may have a similar effect .
Action Environment
It’s worth noting that similar compounds are known to be sensitive to air and moisture .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRDBZLHXLLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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